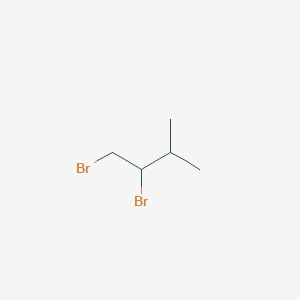
1,2-Dibromo-3-methylbutane
Descripción general
Descripción
1,2-Dibromo-3-methylbutane is a chemical compound with the formula C5H10Br2 . It has a molecular weight of 229.941 .
Synthesis Analysis
The synthesis of 1,2-dibromoalkanes, including 1,2-Dibromo-3-methylbutane, can be achieved through the process of dibromination . This process involves the use of DMSO and oxalyl bromide as a highly efficient brominating reagent for various alkenes, alkynes, and ketones . The bromination offers mild conditions, low cost, short reaction times, and provides dibromides and α-bromoketones in excellent yields .Molecular Structure Analysis
The molecular structure of 1,2-Dibromo-3-methylbutane can be represented by the InChI string: InChI=1S/C5H10Br2/c1-4(2)5(7)3-6/h4-5H,3H2,1-2H3 . This structure is also available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis
1,2-Dibromo-3-methylbutane has a density of 1.7±0.1 g/cm3, a boiling point of 177.0±8.0 °C at 760 mmHg, and a vapor pressure of 1.4±0.3 mmHg at 25°C . It has an enthalpy of vaporization of 39.6±3.0 kJ/mol and a flash point of 54.4±17.7 °C .Aplicaciones Científicas De Investigación
Allergenic Potential in Preservatives : 1,2-Dibromo-3-methylbutane, also known as methyldibromoglutaronitrile, is used as a preservative in various products including cosmetics, moistened toilet tissues, and metal-working fluids. Its allergenic potential has been a subject of study, indicating its relevance in dermatological research (Ginkel & Rundervoort, 1995).
Spectroscopic Analysis : The compound has been analyzed using microwave and far infra-red spectroscopy to understand the librational and relaxational motion in dipolar liquids. This type of research is crucial for understanding the molecular dynamics and properties of substances like 1,2-Dibromo-3-methylbutane (Larkin & Evans, 1974).
Nuclear Magnetic Resonance Spectroscopy : The barriers to internal rotation in halogenated methylbutanes, including 1,2-Dibromo-3-methylbutane, have been determined using nuclear magnetic resonance spectroscopy. This research is essential for understanding the molecular structure and behavior of such compounds (Roberts, Hawkins, Bremser, & Borčić, 1971).
DNA-Protein Cross-Linking : Research has been conducted on the bis-electrophilic character of 1,2-Dibromoethane and its related products like 1,2-Dibromo-3-methylbutane, specifically their ability to cross-link DNA to human histones. This is significant in the field of toxicology and molecular biology (Loecken, Dasari, Hill, Tabb, & Guengerich, 2009).
Conformational Analysis : The study of molecular conformations under different conditions, such as pressure, is another area where 1,2-Dibromo-3-methylbutane has been utilized. This research is critical for understanding how molecular structure changes under varying physical conditions (Taniguchi, Takaya, Wong, & Whalley, 1981).
Combustion and Biofuel Research : The compound has been studied in the context of combustion and biofuel research, particularly in understanding the combustion characteristics of larger alcohols (Park et al., 2015).
Preservative Efficacy and Safety : Its use as a preservative in various consumer products and the related safety implications have also been a topic of study (2002).
Chemical Polymerization : 1,2-Dibromo-3-methylbutane has applications in chemical polymerization, particularly in the preparation of polymers with specific properties (Zou et al., 2015).
Mecanismo De Acción
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicant (single exposure) with the target organ being the respiratory system . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
1,2-dibromo-3-methylbutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10Br2/c1-4(2)5(7)3-6/h4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCVOFNNXLRFMGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CBr)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90908107 | |
| Record name | 1,2-Dibromo-3-methylbutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90908107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Dibromo-3-methylbutane | |
CAS RN |
10288-13-8 | |
| Record name | 1,2-Dibromo-3-methylbutane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10288-13-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Dibromo-3-methylbutane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010288138 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Dibromo-3-methylbutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90908107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




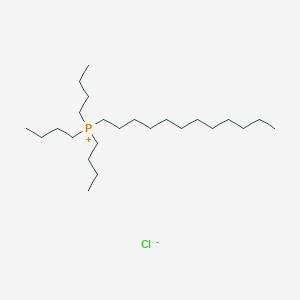


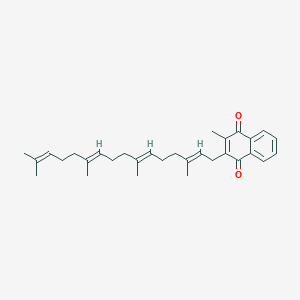
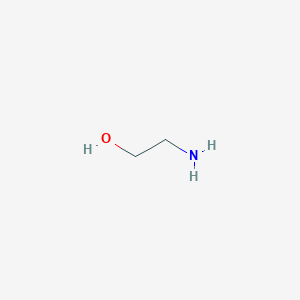
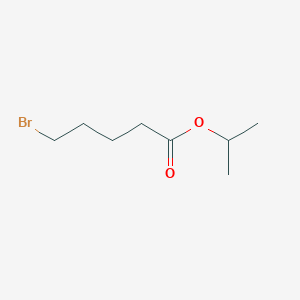
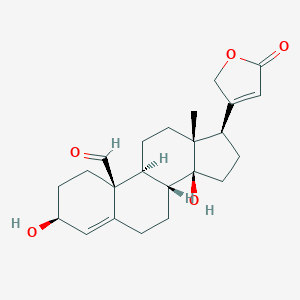
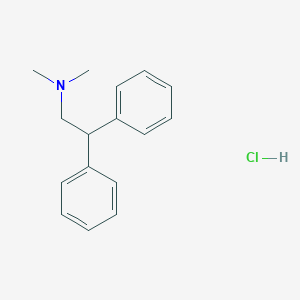
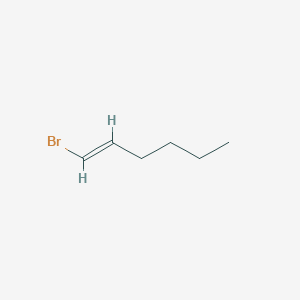

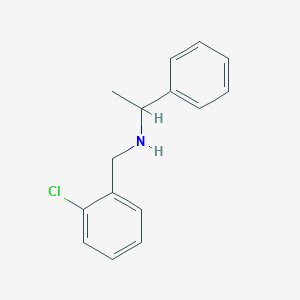
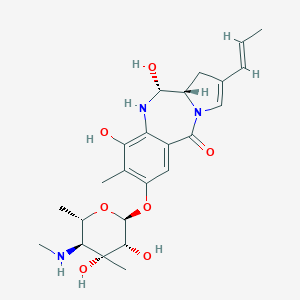
![Benzothiazolium, 2-[2-[(3-ethyl-5-methoxy-2(3H)-benzothiazolylidene)methyl]-1-butenyl]-5-methoxy-3-(3-sulfopropyl)-, inner salt](/img/structure/B87679.png)